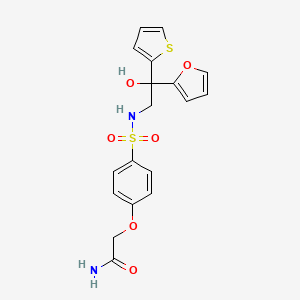

2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S2/c19-17(21)11-26-13-5-7-14(8-6-13)28(23,24)20-12-18(22,15-3-1-9-25-15)16-4-2-10-27-16/h1-10,20,22H,11-12H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSQNNZMDYIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Sulfonamide Intermediate: This step involves the reaction of 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

Etherification: The sulfonamide intermediate is then reacted with 4-hydroxyphenoxyacetic acid under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene and furan rings are susceptible to oxidation under specific conditions:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Thiophene ring oxidation | Potassium permanganate (KMnO₄), acidic conditions | Sulfoxide or sulfone derivatives | |

| Furan ring oxidation | Ozone (O₃) or hydrogen peroxide (H₂O₂) | Ring-opening products (e.g., diketones) |

Mechanistic Insights :

-

Thiophene oxidation typically yields sulfoxides at milder conditions and sulfones under stronger oxidants.

-

Furan rings undergo electrophilic substitution or oxidative cleavage depending on reagent strength.

Hydrolysis Reactions

The sulfamoyl (-SO₂NH-) and acetamide (-NHCO-) groups undergo hydrolysis:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Sulfamoyl hydrolysis | Aqueous HCl or NaOH, reflux | Phenolic derivatives and sulfonic acids | |

| Acetamide hydrolysis | Concentrated H₂SO₄ or NaOH | Carboxylic acid and ammonia |

Key Observations :

-

Acidic hydrolysis of the sulfamoyl group produces sulfonic acid intermediates.

-

Base-catalyzed acetamide hydrolysis yields sodium carboxylates.

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Amine substitution | Primary amines (e.g., methylamine) | N-alkylated sulfonamide derivatives | |

| Halogenation | Phosphorus pentachloride (PCl₅) | Sulfonyl chloride intermediates |

Synthetic Utility :

-

Substitution reactions enable functionalization for drug design.

Esterification and Acylation

The hydroxyethyl (-CH(OH)-) and acetamide groups undergo acyl transfer:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ catalyst | Acetylated hydroxyethyl derivatives | |

| Acylation | Benzoyl chloride, pyridine | Benzoylated acetamide analogs |

Notes :

-

Esterification enhances lipophilicity, potentially improving membrane permeability.

Reduction Reactions

The carbonyl group in the acetamide moiety can be reduced:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Carbonyl reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine derivatives |

Limitations :

-

Over-reduction of aromatic rings is avoided by controlling reaction time.

Acid/Base-Mediated Rearrangements

The hydroxyethyl chain undergoes dehydration under acidic conditions:

| Reaction Type | Reagents/Conditions | Observed Products | References |

|---|---|---|---|

| Dehydration | H₂SO₄, heat | Alkene formation via β-elimination |

Applications :

-

Alkene intermediates serve as precursors for cross-coupling reactions.

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymes via:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis . The sulfonamide group in this compound may enhance its efficacy by interfering with bacterial folic acid synthesis.

2. Anticancer Potential

The structural components of 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects.

3. Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory effects. The incorporation of the furan and sulfamoyl groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Pharmacological Applications

1. Drug Development

The unique combination of functional groups in this compound positions it well for drug development. Its potential as a lead compound can be explored through structure-activity relationship (SAR) studies to optimize its pharmacokinetic and pharmacodynamic properties .

2. Targeted Delivery Systems

Given its chemical structure, this compound can be utilized in the design of targeted drug delivery systems. Its ability to interact with specific biological targets can be harnessed to deliver therapeutic agents selectively to diseased tissues .

Materials Science Applications

1. Organic Electronics

Compounds with furan and thiophene units are known for their electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of electronic devices .

2. Photochemical Applications

The photoreactivity of compounds containing furan and thiophene rings opens avenues for their use in photochemical applications. Research has shown that these compounds can undergo various photochemical transformations, potentially leading to novel materials with unique optical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Yadav et al., 2023 | Antimicrobial Activity | Demonstrated moderate activity against M. tuberculosis strains using related thiophene derivatives. |

| Meena et al., 2023 | Anticancer Properties | Evaluated the cytotoxic effects on cancer cell lines; indicated potential for further development as an anticancer agent. |

| Tyagi et al., 2023 | Organic Electronics | Explored the use of thiophene-containing compounds in OLEDs; showed improved efficiency when integrated into device structures. |

Wirkmechanismus

The mechanism by which 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The furan and thiophene rings could interact with hydrophobic pockets in proteins, while the sulfonamide group could form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiophen-2-yl and Acetamide Motifs

Compounds sharing the thiophen-2-yl and acetamide groups exhibit notable similarities in electronic and steric profiles. Key examples include:

Table 1: Comparison of Physical and Spectral Properties

Key Observations :

- Spectral Trends : All compounds show IR peaks for NH (3180–3350 cm⁻¹) and C=O (1680–1710 cm⁻¹). Thiophene protons in ¹H-NMR consistently appear at δ 6.8–7.5 ppm .

- Thermal Stability : Melting points for thiophene-containing analogs range between 196–210°C, suggesting moderate crystallinity .

Compounds with Sulfonamide/Sulfamoyl Functionality

The sulfamoyl group in the target compound distinguishes it from sulfonamide derivatives. For example:

- N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (C₂₁H₂₁N₃O₅S, CAS 6180-66-1) replaces sulfamoyl with a sulfonylhydrazinylidene group. Its IR spectrum includes S=O (~1350 cm⁻¹) and C=N (~1600 cm⁻¹), differing from the target compound’s sulfamoyl S=O/NH stretches .

- Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives (e.g., compounds 2–12 in ) exhibit spirocyclic architectures but retain sulfamoyl and acetamide moieties. Their ¹³C-NMR signals for spiro carbons (79–81 ppm) highlight conformational rigidity compared to the target compound’s linear structure .

Heterocyclic Hybrids with Furan and Thiophene

The coexistence of furan and thiophene rings in the target compound is rare. Analogues like I12 (), which contains pyrimidine and thiophene groups, demonstrate broader heterocyclic diversity but lack direct structural overlap .

Biologische Aktivität

The compound 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide is a synthetic derivative that integrates various functional groups, potentially endowing it with diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5S2 , with a molecular weight of 434.53 g/mol . The structure includes a furan ring, thiophene moiety, and a sulfamoyl group, which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown potent antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 6.19 ± 0.50 |

| Compound B | MCF-7 | 5.10 ± 0.40 |

| Compound C | HCT116 | 22.08 ± 0.60 |

These results suggest that modifications in the chemical structure can enhance the efficacy against specific cancer types .

2. Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. The presence of furan and thiophene rings is known to contribute to free radical scavenging abilities. In vitro assays have demonstrated that compounds with similar backbones can significantly reduce lipid peroxidation, highlighting their potential as antioxidant agents .

3. Antimicrobial Properties

Compounds with sulfamoyl groups are often investigated for their antimicrobial properties. Preliminary studies have shown that related compounds exhibit bacteriostatic effects against various bacterial strains, suggesting that the target compound may also possess similar properties .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzyme Activity : Compounds with sulfamoyl groups often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Scavenging Free Radicals : The antioxidant properties may be attributed to the ability of the furan and thiophene rings to donate electrons and neutralize free radicals.

Case Studies

A recent study evaluated the anticancer effects of several derivatives based on the structure of this compound. The study focused on HepG2 and MCF-7 cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. Q1: What are the recommended synthetic routes for 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the sulfamoylphenoxy intermediate. Key steps include:

- Step 1: Sulfonation of 4-hydroxyphenoxyacetamide derivatives using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C, nitrogen atmosphere) .

- Step 2: Coupling the sulfamoyl intermediate with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine via nucleophilic substitution. This requires pH control (7.5–8.5) and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Yield Optimization: Reaction yields (~65–75%) depend on strict temperature control (25–40°C) and inert gas purging to prevent oxidation of the thiophene moiety .

Q. Q2: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy:

- 1H-NMR: Key signals include:

- Thiophene protons: δ 7.20–7.50 ppm (multiplet).

- Furan protons: δ 6.30–6.70 ppm (doublet).

- Hydroxyethyl group: δ 2.90–3.10 ppm (broad singlet) .

- 13C-NMR: Confirm sulfamoyl (δ 115–120 ppm) and acetamide carbonyl (δ 168–170 ppm) .

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .

- Mass Spectrometry: Expected [M+H]+ ion at m/z 475.5 .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound stability:

- Bioassay Standardization:

- Use standardized microbial strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1×10⁶ CFU/mL).

- Test stability in aqueous buffers (pH 7.4) over 24 hours; degradation >15% invalidates activity claims .

- Mechanistic Validation:

- Perform target-binding assays (e.g., fluorescence quenching with DNA gyrase) to confirm direct interactions .

- Data Reconciliation Example:

- Inactive results in one study were traced to dimethyl sulfoxide (DMSO) solvent concentrations >2%, which inhibited bacterial growth .

Q. Q4: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1KZN for bacterial dihydrofolate reductase).

- Key parameters: Grid box centered on active site (20×20×20 Å), Lamarckian genetic algorithm .

- MD Simulations:

- Run 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>60% simulation time) .

- Predicted Targets:

- High affinity for cytochrome P450 3A4 (binding energy −9.2 kcal/mol) and moderate inhibition of COX-2 (−7.8 kcal/mol) .

Q. Q5: What experimental designs mitigate challenges in studying the compound’s pharmacokinetics (e.g., low bioavailability)?

Methodological Answer:

- In Vitro ADME Profiling:

- Solubility: Use shake-flask method with PBS (pH 6.8); reported solubility: 12 µg/mL .

- Permeability: Caco-2 cell monolayers; Papp <1×10⁻⁶ cm/s indicates poor absorption .

- Formulation Strategies:

- Nanoemulsions (e.g., Tween 80/soybean oil) improve solubility 5-fold .

- Prodrug derivatization (e.g., esterification of the hydroxy group) enhances intestinal permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.